N-(2-carbamothioylethyl)acetamide

Description

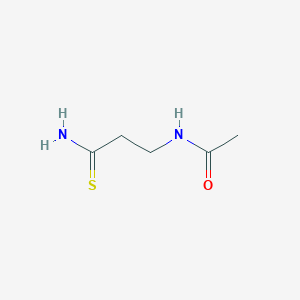

N-(2-carbamothioylethyl)acetamide (CAS: 1225846-65-0) is an organosulfur compound belonging to the acetamide class. Its molecular formula is C₈H₁₆N₂OS, with a molecular weight of 188.29 g/mol . Structurally, it features a carbamothioyl (-NH-COS-) group attached to an ethyl chain, which is further linked to an acetamide moiety.

The compound is cataloged as a research chemical by American Elements, indicating its utility in life science applications, though specific biological or industrial uses remain underexplored . Notably, safety data for this compound are currently unavailable, highlighting a critical gap in its toxicological and handling profiles .

Properties

IUPAC Name |

N-(3-amino-3-sulfanylidenepropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c1-4(8)7-3-2-5(6)9/h2-3H2,1H3,(H2,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSVHFVQJNFOFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Chloroacetamide Derivatives

- Example : 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

- Key Features : Reactive chlorine atoms enable nucleophilic substitution, making it a precursor for heterocycles (e.g., aziridines, lactams) .

- Applications : Used in synthesizing pharmacologically active compounds, polymers, and ion-exchange resins .

- Contrast : Unlike N-(2-carbamothioylethyl)acetamide, chloroacetamides prioritize halogen reactivity over sulfur-based interactions.

Aromatic and Heterocyclic Acetamides

- Example: N-(3-Acetyl-2-thienyl)acetamide Key Features: Thiophene ring confers aromaticity and electronic effects, enhancing stability in organic intermediates . Applications: Versatile intermediates in thiophene chemistry for advanced material synthesis .

Alkyl/Aminoalkyl-Substituted Acetamides

- Example: N-(6-Aminohexyl)acetamide Key Features: A hydrophilic aminohexyl chain improves water solubility, enabling applications in surface modification and drug delivery . Contrast: The carbamothioylethyl group in the target compound may reduce solubility in polar solvents but enhance affinity for sulfur-binding biological targets.

Thio-Containing Acetamides

- Example: N-[[(2-Aminoethyl)thio]methyl]acetamide (CAS: 95501-85-2) Key Features: Combines a thioether (-S-) and aminoethyl group, enabling dual reactivity in redox or conjugation reactions . Contrast: The target’s carbamothioyl group offers a thioamide (-NH-COS-) motif, which is less common and may exhibit distinct coordination properties.

Data Tables

Table 1: Comparative Analysis of this compound and Structural Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.